molecular formula C8H8ClF3N2 B14846958 2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine

2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine

Cat. No.: B14846958
M. Wt: 224.61 g/mol
InChI Key: LIRLZSNGLGSVIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylenediamine. This reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction proceeds through nucleophilic substitution, where the amine group of ethylenediamine displaces the chlorine atom on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring, which enhances its reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

2-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H8ClF3N2/c9-7-4-14-5(1-2-13)3-6(7)8(10,11)12/h3-4H,1-2,13H2

InChI Key

LIRLZSNGLGSVIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1C(F)(F)F)Cl)CCN

Origin of Product

United States

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